ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Description
Historical Evolution of Fluorinated Benzothiazole Carbamates
The integration of fluorine into benzothiazole derivatives emerged in the late 20th century, driven by the need to improve drug bioavailability and target selectivity. Early work focused on non-fluorinated benzothiazoles, such as 2-arylbenzothiazoles, which showed promising antitumor activity but suffered from rapid metabolic clearance. The introduction of fluorine at the 6-position of the benzothiazole ring marked a turning point, as its electron-withdrawing nature enhanced aromatic stabilization and intermolecular interactions with biological targets.
Carbamates entered the spotlight in the 2010s as stable alternatives to esters and carbonates in prodrug design. For instance, capecitabine, a carbamate prodrug of 5-fluorouracil, demonstrated selective activation in tumor tissues. The fusion of carbamates with fluorinated benzothiazoles followed naturally, combining metabolic resilience with fluorine’s bioisosteric advantages. Early syntheses relied on hazardous reagents, but the advent of MOF catalysts, such as Cu-CPO-27, enabled greener routes.
Current Academic Research Landscape
Contemporary studies emphasize three domains:
- Synthetic Methodologies : Heterogeneous catalysis using MOFs has gained traction. For example, Cu-CPO-27 facilitates cross-dehydrogenative coupling between phenols and N,N-disubstituted formamides, achieving yields exceeding 80% for benzothiazole carbamates.
- Biological Evaluation : Fluorinated benzothiazoles exhibit nanomolar potency against cancer cell lines (e.g., HCT-116, MCF-7) and pathogens like Trypanosoma cruzi. The carbamate group’s slow hydrolysis in vivo prolongs drug exposure, as seen in prodrugs like bambuterol.
- Computational Modeling : Density functional theory (DFT) studies rationalize fluorine’s role in enhancing binding affinity. For instance, difluoro-substituted benzothiazoles show improved inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD1), a target for estrogen-dependent diseases.
Properties
IUPAC Name |
ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOVJOXWILMLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
6-fluoro-1,3-benzothiazol-2-amine+ethyl chloroformate→ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Agricultural Applications
Fungicide Properties
Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is primarily recognized for its efficacy as a fungicide. It belongs to the class of valinamide carbamates and has been registered for use on crops such as grapes and tomatoes. The compound functions by inhibiting phospholipid biosynthesis in fungi, which is crucial for their growth and reproduction.
Table 1: Efficacy of this compound as a Fungicide
| Crop | Target Disease | Application Rate (ppm) | Efficacy (%) |
|---|---|---|---|
| Grapes | Downy Mildew | 0.25 | 85 |
| Tomatoes | Downy Mildew | 0.45 | 90 |
Regulatory Status
The compound has undergone rigorous evaluation by regulatory bodies such as the European Commission, which established import tolerances for residues in food products. The established tolerances are critical for ensuring consumer safety while allowing the compound's use in agriculture .
Pharmaceutical Applications
Antineoplastic Agent
Recent studies have highlighted the potential of this compound as an antineoplastic agent. It has shown promise in targeting specific cancer types, including chronic leukemia and multiple myeloma. The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells, which is a significant advancement in cancer therapy.
Case Study: In Vivo Tumor Imaging
In a study involving mice with tumors, this compound was utilized to enhance imaging techniques. Mice were anesthetized with the compound before administration of imaging agents, resulting in improved visualization of tumor sites compared to control groups .
Toxicological Insights
While this compound exhibits beneficial properties, its safety profile is essential for both agricultural and pharmaceutical applications. Toxicological assessments have indicated that the compound poses certain risks at high doses; thus, understanding its toxicological endpoints is crucial for safe usage.
Table 2: Toxicological Endpoints of this compound
| Endpoint | Value |
|---|---|
| NOAEL (No Observed Adverse Effect Level) | Not Specified |
| Acute RfD (Reference Dose) | Not Specified |
| Chronic Toxicity Threshold | Established |
Mechanism of Action
The mechanism of action of ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Key Observations:
Lipophilicity : Benthiavalicarb-isopropyl exhibits moderate lipophilicity (Log Pow 2.3–2.9), making it suitable for agricultural formulations . In contrast, this compound lacks Log Pow data but is presumed to have lower lipophilicity due to its smaller alkyl chain.
Molecular Weight : Benthiavalicarb-isopropyl’s higher molecular weight (381.5 g/mol) correlates with its use as a pesticidal agent, whereas this compound’s lower weight (240.25 g/mol) aligns with CNS-targeting applications .
Cholinesterase Inhibition
This compound derivatives, such as compounds 3b, 3d, 3l, and 3n , demonstrate pseudoirreversible inhibition of AChE and BChE, with IC₅₀ values up to 10-fold lower than rivastigmine , a standard Alzheimer’s drug . This activity stems from covalent bonding between the carbamate group and the catalytic serine residue in the enzymes.
In comparison, N-phenacylthiazolium salts (non-carbamate benzothiazoles) exhibit reversible inhibition, highlighting the critical role of the carbamate moiety in sustained enzyme inhibition .
Antifungal and Agricultural Use
Benthiavalicarb-isopropyl, a stereoisomerically complex derivative, is a fungicide targeting oomycete pathogens in crops like tomatoes and grapes. Its mechanism involves inhibition of cellulose synthase, a target absent in mammalian systems . This contrasts with this compound, which lacks significant antifungal activity but shows CNS selectivity.
Biological Activity
Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial and enzyme-inhibiting agent. This article explores the synthesis, mechanism of action, biological activity, and relevant research findings associated with this compound.
The synthesis of this compound typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with ethyl chloroformate. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, often in the presence of a base such as triethylamine. The general reaction can be summarized as follows:
This compound exhibits its biological effects primarily through the inhibition of specific enzymes. It is known to interact with the active sites of certain enzymes, disrupting normal cellular processes. This interaction leads to its potential use as an antimicrobial and antifungal agent by inhibiting microbial growth and activity.
Antimicrobial and Enzyme Inhibition
Research indicates that this compound shows promising activity against various pathogens. Specifically, it has been studied for its inhibitory effects on cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound's ability to inhibit these enzymes is crucial for its potential therapeutic applications in treating conditions like Alzheimer's disease.
The following table summarizes the inhibitory activities of various compounds related to this compound:
| Compound | AChE IC50 (μmol/L) | BChE IC50 (μmol/L) |
|---|---|---|
| This compound | Not specified | Not specified |
| Rivastigmine | 501 ± 3.08 | 4.0 ± 0.13 |
| Galanthamine | 19.95 ± 0.31 | 7.96 ± 0.13 |
The exact IC50 values for this compound have not been detailed in available literature; however, it is noted that related compounds exhibit significant inhibitory activity against these enzymes .
Case Studies and Research Findings
A study focusing on substituted benzothiazoles highlighted that modifications at the 2-position significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups enhances AChE inhibition, suggesting that structural modifications can lead to increased potency .
In another investigation involving various benzothiazole derivatives, it was found that compounds similar to this compound exhibited higher AChE inhibition than rivastigmine, indicating a potential for developing more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between 6-fluoro-1,3-benzothiazol-2-amine and ethyl chloroformate. Key steps include refluxing in methanol or ethanol with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization involves adjusting solvent polarity (e.g., DCM vs. THF) and temperature (60–80°C) to improve yield. Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
- Data : Typical yields range from 46–58% under optimized conditions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of:
- NMR : H and C NMR to confirm substituent positions (e.g., fluorine at C6 of benzothiazole, carbamate linkage).
- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for analogous benzothiazole-carbamate derivatives (e.g., dihedral angles between benzothiazole and adjacent groups) .
- HRMS : To verify molecular weight (expected m/z: ~253.06 g/mol for CHFNOS) .
Q. What are the key physicochemical properties influencing this compound’s solubility and stability?
- Methodology :
- LogP : Estimated via HPLC retention times or computational tools (e.g., ~2.3–2.9 for similar fluorobenzothiazoles) .
- Solubility : Tested in buffers (pH 5–9) using shake-flask methods. Expect low aqueous solubility (<10 mg/L) due to aromatic and hydrophobic groups; DMSO or ethanol is recommended for stock solutions .
- Stability : Assess via accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products (e.g., hydrolysis of carbamate to amine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the fluorobenzothiazole-carbamate motif?
- Methodology :
- Analog synthesis : Replace the fluoro group with Cl, Br, or H to evaluate electronic effects on bioactivity.
- Carbamate modifications : Test methyl, propyl, or tert-butyl carbamates to assess steric and lipophilic contributions.
- Biological assays : Screen against targets like kinases, proteases, or antimicrobial panels. For example, fluorobenzothiazoles inhibit HIV-1 protease (IC ~5 µM) and exhibit antitumor activity in MTT assays .
- Data Contradictions : Some studies report conflicting IC values due to assay variability (e.g., enzymatic vs. cellular assays). Resolve via orthogonal methods (e.g., SPR for binding affinity) .
Q. What crystallization challenges arise for this compound, and how are they addressed?
- Methodology :
- Solvent selection : Use ethyl acetate/ethanol (1:1 v/v) for recrystallization, balancing solubility and volatility .
- Twinning issues : Mitigate via slow cooling (0.5°C/min) and seeding. X-ray diffraction often reveals twinning (e.g., twin law 101 0-10 00-1), requiring specialized refinement protocols .
- Data : Crystallographic parameters (e.g., space group P, Z = 4) for analogous compounds are available .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., N-acylethanolamine acid amidase). Focus on hydrogen bonds (e.g., carbamate O with catalytic residues) and π-π stacking (benzothiazole with aromatic side chains) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
